![molecular formula C21H18F3NO4 B2754333 9-(3-hydroxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010919-99-9](/img/structure/B2754333.png)

9-(3-hydroxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

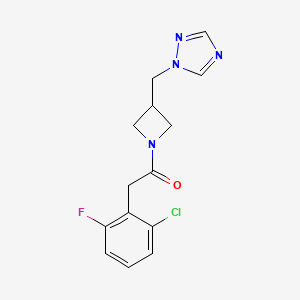

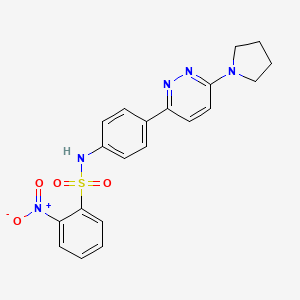

The compound appears to contain a trifluoromethyl group (-CF3), which is a functional group in chemistry. Trifluoromethyl groups are valuable synthetic targets and are often used in the construction of fluorinated pharmacons .

Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This could influence the overall structure and properties of the compound.Chemical Reactions Analysis

Trifluoromethyl groups play an important role in pharmaceuticals, agrochemicals, and materials. They are often used in trifluoromethylation of carbon-centered radical intermediates .Physical and Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This could influence the overall physical and chemical properties of the compound.Applications De Recherche Scientifique

Thermally Curable Benzoxazine Monomer with a Photodimerizable Coumarin Group

A study introduces a new monomer possessing both benzoxazine and coumarin rings, synthesized for potential applications in polymer chemistry. This monomer undergoes photodimerization and has been characterized for its thermal behavior and potential in creating advanced materials with specific properties like enhanced thermal stability and unique curing behaviors (Kiskan & Yagcı, 2007).

Carboxyketenes from Hydroxylated Oxazines

Research on hydroxylated oxazines explores their thermal fragmentation to produce carboxy(phenyl)ketene, highlighting a pathway for generating intermediate compounds for further chemical synthesis. This work is significant for developing novel synthetic routes in organic chemistry, potentially applicable to the synthesis of complex molecules (George et al., 2007).

Phenothiazine Cruciforms for Metallochromic Properties

A study on phenothiazine-containing cruciforms examines their synthesis and metallochromic properties. These compounds demonstrate significant potential for sensory applications in detecting metal cations, showcasing the intersection of organic synthesis with materials science for developing new sensory technologies (Hauck et al., 2007).

Mécanisme D'action

The mechanism of action would depend on the specific application of the compound. Trifluoromethyl groups are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Orientations Futures

Propriétés

IUPAC Name |

9-(3-hydroxypropyl)-3-phenyl-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NO4/c22-21(23,24)20-17(13-5-2-1-3-6-13)18(27)14-7-8-16-15(19(14)29-20)11-25(12-28-16)9-4-10-26/h1-3,5-8,26H,4,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNCAGDRHITNSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)OCN1CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754251.png)

![Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid](/img/structure/B2754253.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2754267.png)

![3,3-dimethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide](/img/structure/B2754268.png)

![N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2754271.png)